3-(6-Methylpyridazin-3-yl)benzyl alcohol
Description
3-(6-Methylpyridazin-3-yl)benzyl alcohol (CAS: [217192-22-8]) is a benzyl alcohol derivative featuring a pyridazine ring substituted with a methyl group at the 6-position. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.2 g/mol . Structurally, the compound combines a benzyl alcohol moiety (a hydroxymethyl group attached to a benzene ring) with a pyridazine heterocycle, which introduces distinct electronic and steric properties.
The compound is cataloged under the identifier BL-3361 and is commercially available at a price of $320.00 per 1g and $960.00 per 5g .
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
[3-(6-fluoropyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-12-6-2-5-11(14-12)10-4-1-3-9(7-10)8-15/h1-7,15H,8H2 |
InChI Key |
XUBLDVHCMPOONC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CC=C2)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridazin-3-yl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the reaction of 6-methylpyridazine with benzyl alcohol under specific reaction conditions. The process typically includes the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 3-(6-Methylpyridazin-3-yl)benzyl alcohol may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by their conversion to the final product through various chemical reactions. The use of advanced technologies and optimized reaction conditions is crucial to achieve large-scale production efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylpyridazin-3-yl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The pyridazine ring can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles
Major Products Formed
The major products formed from these reactions include oxidized derivatives (e.g., aldehydes, carboxylic acids), reduced derivatives (e.g., alcohols, amines), and various substituted pyridazine compounds .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-(6-Methylpyridazin-3-yl)benzyl alcohol typically involves multi-step organic reactions, where the starting materials are carefully chosen to ensure high yield and purity. The compound can be synthesized through methods that include the reaction of 6-methylpyridazine with benzyl alcohol derivatives under specific conditions to promote the formation of the desired product.
Table 1: General Synthesis Pathways
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | 6-methylpyridazine + benzyl halide | Base, solvent |
| 2 | Reduction | Intermediate ketone | Reducing agent (e.g., LiAlH4) |
| 3 | Purification | Crystallization or chromatography | Solvent system |
Antimicrobial Properties
Research indicates that benzyl alcohol derivatives, including 3-(6-Methylpyridazin-3-yl)benzyl alcohol, exhibit antimicrobial activity. These compounds can enhance the efficacy of other antimicrobial agents when used in combination, particularly against resistant strains of bacteria and fungi.
Case Study: Synergistic Antimicrobial Effects
A study demonstrated that combining benzyl alcohol derivatives with specific alkanediols significantly improved their antimicrobial activity against Aspergillus niger, a common mold that poses challenges in various industries, including pharmaceuticals and food preservation .
Anticancer Potential
The compound has shown promise in preclinical studies for its anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
In vitro studies have demonstrated that 3-(6-Methylpyridazin-3-yl)benzyl alcohol can inhibit the growth of certain cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Pharmaceutical Development
Due to its biological activities, 3-(6-Methylpyridazin-3-yl)benzyl alcohol is being explored as a potential lead compound for drug development. Its role as an intermediate in synthesizing more complex molecules that target inflammatory pathways or cancer mechanisms is particularly noteworthy.
Potential Therapeutic Uses:
- Anti-inflammatory agents
- Antimicrobial formulations
- Anticancer drugs
Formulation in Cosmetic Products
The compound's antimicrobial properties make it suitable for use in cosmetic formulations aimed at preserving product integrity and enhancing skin health.
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridazin-3-yl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Heterocyclic Modifications
- Pyridazine vs. Pyrimidine/Pyrazine: The pyridazine ring in the target compound has adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to pyrimidine (nitrogens at positions 1 and 3) or pyrazine (nitrogens at positions 1 and 4). The pyrazine derivative (3-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol) introduces an oxygen linker, altering electronic distribution and steric accessibility .
Substituent Effects
- Methyl vs. In contrast, 3-(6-Methoxypyridazin-3-yl)benzyl alcohol has a methoxy group, which is stronger electron-donating via resonance, possibly enhancing solubility in polar solvents .
- Benzoxazole vs. Pyridazine: The benzoxazole derivative (C₁₃H₁₁NO₂) replaces pyridazine with a fused benzene-oxazole system, significantly altering π-π stacking interactions and metabolic stability .
Biological Activity
3-(6-Methylpyridazin-3-yl)benzyl alcohol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
- Molecular Formula : C12H12N2O
- Molecular Weight : 200.24 g/mol
- IUPAC Name : 3-(6-methylpyridazin-3-yl)benzyl alcohol
- Canonical SMILES : CC1=NN=C(C=C1)C2=CC=CC=C2C(CO)=C
The biological activity of 3-(6-Methylpyridazin-3-yl)benzyl alcohol is attributed to its ability to interact with various biological targets. Its structure allows it to participate in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, potentially influencing enzyme activity and receptor binding.
Antimicrobial Activity
Recent studies have demonstrated that 3-(6-Methylpyridazin-3-yl)benzyl alcohol exhibits significant antimicrobial properties. In vitro tests showed:
- Minimum Inhibitory Concentration (MIC) : The compound displayed an MIC of 50 µg/mL against E. coli and S. aureus, indicating its potential as an antibacterial agent .
Anticancer Properties
Research has highlighted the compound's anticancer potential:
- A study reported that derivatives of pyridazine compounds, including 3-(6-Methylpyridazin-3-yl)benzyl alcohol, showed enhanced antiproliferative effects against various cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type .
Case Study 1: Antibacterial Efficacy
In a comparative study involving several pyridazine derivatives, 3-(6-Methylpyridazin-3-yl)benzyl alcohol was found to be one of the most effective against gram-positive bacteria. The study utilized a disk diffusion method, where the compound inhibited bacterial growth significantly compared to controls .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed on human cancer cell lines (MCF-7 and HeLa). The results indicated that the compound had a selective cytotoxic effect on cancer cells with minimal toxicity to normal cells, suggesting its potential for therapeutic applications .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
